Calcium salicylate

Description

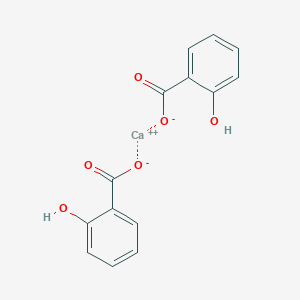

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIGULIJWJPALH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890489 | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS] | |

| Record name | Calcium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

824-35-1, 111905-47-6 | |

| Record name | Calcium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., sulfurized, calcium salts (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111905476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0841QCS0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

calcium salicylate chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium salicylate, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to support research and development efforts in pharmaceuticals and other scientific disciplines.

Chemical Structure and Identification

This compound is the calcium salt of salicylic acid. Each calcium ion is coordinated with two salicylate anions.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 824-35-1[1] |

| Molecular Formula | C₁₄H₁₀CaO₆[] |

| Molecular Weight | 314.30 g/mol [] |

| IUPAC Name | calcium;2-hydroxybenzoate[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Ca+2][1] |

| InChI | InChI=1S/2C7H6O3.Ca/c28-6-4-2-1-3-5(6)7(9)10;/h21-4,8H,(H,9,10);/q;;+2/p-2[1] |

| InChIKey | VBIGULIJWJPALH-UHFFFAOYSA-L[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 172.00 °C (445.00 K) | [1] |

| Boiling Point | 700.00 °C (973.00 K) | [1] |

| Density | 1.7000 g/cm³ | [1] |

| Solubility | Moderately soluble in water. Solubility is influenced by temperature and pH. | [1] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of salicylic acid with a calcium salt, such as calcium hydroxide or calcium carbonate, in an aqueous medium. For research purposes, a more specialized, solvent-free approach using grindstone neutralization has been proposed as a green chemistry alternative. This method involves the direct solid-phase interaction of salicylic acid with a calcium source, like calcium oxide or carbonate, through mechanical grinding.

Example Laboratory-Scale Synthesis:

-

Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in a minimal amount of a suitable solvent, such as ethanol or water.

-

Addition of Calcium Source: Stoichiometrically, add a calcium salt (e.g., calcium hydroxide) to the salicylic acid solution while stirring continuously.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and the formation of the product.

-

Product Isolation: The resulting this compound may precipitate out of the solution. The precipitate can be collected by filtration.

-

Purification: The collected solid should be washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the carboxylate group, the aromatic ring, and the hydroxyl group. The NIST WebBook provides access to an IR spectrum of this compound in a mineral oil mull.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Signaling Pathway

This compound has been investigated for its potential anti-cancer properties. A study on human HT-1080 fibrosarcoma cells demonstrated that this compound can induce apoptosis.[4] The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[4]

Apoptosis Induction in HT-1080 Fibrosarcoma Cells

Treatment of HT-1080 cells with this compound has been shown to lead to an increase in the expression of p53, p21, and Bax, while decreasing the expression of Bcl-2.[4] This shift in the balance of pro- and anti-apoptotic proteins promotes programmed cell death.

Caption: Proposed signaling pathway for this compound-induced apoptosis in HT-1080 cells.

Applications in Research and Drug Development

This compound's biological activities suggest its potential for further investigation in several areas:

-

Oncology: The pro-apoptotic effects of this compound warrant further studies to evaluate its efficacy and mechanism of action in various cancer models.

-

Anti-inflammatory Research: As a salt of salicylic acid, it may possess anti-inflammatory properties that could be explored for therapeutic applications.[]

-

Material Science: this compound is used as a detergent and corrosion inhibitor in lubricating oils and greases.

This technical guide provides a foundational understanding of this compound. Further research is necessary to fully elucidate its properties and potential applications, particularly in the realm of drug development. The provided experimental approaches can serve as a starting point for more detailed investigations into this compound.

References

The Solubility of Calcium Salicylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of calcium salicylate in various solvents. While quantitative data in organic solvents is notably scarce in publicly available literature, this document consolidates existing information on its aqueous solubility and the factors influencing it. Furthermore, this guide details robust experimental protocols for determining the solubility of this compound and outlines the key signaling pathways influenced by its constituent ions, calcium and salicylate. This information is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, the salt of calcium and salicylic acid, is a compound of interest in various fields, including pharmaceuticals and industrial applications. An understanding of its solubility is critical for formulation development, bioavailability studies, and understanding its physiological effects. This guide aims to provide a thorough technical resource on the solubility of this compound, acknowledging the current limitations in available data and providing the necessary tools for researchers to conduct their own assessments.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The dissolution of this compound involves the dissociation of the salt into calcium (Ca²⁺) and salicylate (C₇H₅O₃⁻) ions.

Aqueous Solubility

This compound is generally considered to be moderately soluble in water[1]. An early patent from 1943 reports the solubility of "neutral this compound" in water to be 2.8%[2]. However, the temperature and pH at which this measurement was conducted were not specified, which are critical parameters that significantly influence solubility.

The solubility of this compound in aqueous solutions is known to be affected by several factors:

-

Temperature: The solubility of this compound in water is expected to increase with rising temperatures[1][3]. This is a common characteristic for many salts where the dissolution process is endothermic.

-

pH: The pH of the solution plays a crucial role in the solubility of this compound. In more basic conditions, the equilibrium will favor the deprotonated salicylate ion, which can lead to enhanced solubility[1][3].

-

Presence of Other Ions: The formation of complexes between calcium ions and other anions present in the solution can impact the overall solubility[1].

Solubility in Organic Solvents

For context, the solubility of salicylic acid (the parent acid) in various organic solvents is well-documented and significantly higher than in water, as shown in the comparative table below. It is important to note that this data is for salicylic acid and not this compound, and direct extrapolation is not possible.

Table 1: Comparative Solubility of Salicylic Acid in Various Solvents

| Solvent | Solubility ( g/100 g or g/100 mL) | Temperature (°C) |

| Water | 0.248 g/100 mL | 25 |

| Ethanol | 325.38 mg/mL (approx. 32.5 g/100 mL) | 25 |

| Methanol | 62.48 g/100 g | 21 |

| Acetone | 39.6 g/100 g | 23 |

| Diethyl Ether | Soluble | Not specified |

| Chloroform | 2.22 g/100 mL | 25 |

Note: The data for salicylic acid is compiled from various sources and is provided for comparative purposes only.[10]

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound. The following sections detail the protocols for the shake-flask method for solubility determination and subsequent quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[11][12][13][14].

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, etc.) in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established. A temperature-controlled shaker or incubator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Experimental Workflow for Shake-Flask Method

Caption: Workflow for determining the equilibrium solubility of this compound.

Quantification by UV-Vis Spectrophotometry

This method is based on the reaction of the salicylate ion with ferric chloride (FeCl₃) to form a colored complex, which can be quantified by measuring its absorbance[15][16][17][18].

Methodology:

-

Reagent Preparation:

-

Ferric Chloride Reagent: Prepare a 1% (w/v) solution of FeCl₃ in 0.1 M hydrochloric acid (HCl).

-

Standard Solutions: Prepare a series of standard solutions of salicylic acid or this compound of known concentrations in the solvent of interest.

-

-

Complex Formation: To a known volume of the saturated this compound solution (obtained from the shake-flask method) and each standard solution, add a fixed volume of the ferric chloride reagent. A violet-colored complex will form.

-

Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), typically around 525-530 nm, using a UV-Vis spectrophotometer. Use a blank solution (solvent and ferric chloride reagent) to zero the instrument.

-

Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of salicylate in the sample solution by interpolating its absorbance on the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for the quantification of salicylate[19][20][21][22][23].

Methodology:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., 1.5% v/v glacial acetic acid or 0.1% trifluoroacetic acid)[19][20]. The exact ratio should be optimized for good peak separation.

-

Standard Preparation: Prepare a series of standard solutions of salicylic acid or this compound of known concentrations in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at a wavelength of approximately 295-310 nm or fluorescence detection (excitation at ~305-310 nm and emission at ~365-450 nm) for higher sensitivity[19][21].

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard solutions and the filtered saturated sample solution into the HPLC system.

-

Quantification: Identify the salicylate peak based on its retention time compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Calculate the concentration of salicylate in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

This compound, upon dissolution, dissociates into calcium (Ca²⁺) and salicylate ions. There is no evidence to suggest that this compound acts as a single signaling molecule. Instead, the physiological effects are attributable to the independent or combined actions of these two ions on various cellular signaling pathways.

Calcium Signaling Pathways

Calcium is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes[24]. Intracellular calcium levels are tightly regulated, with a steep concentration gradient maintained between the extracellular space/intracellular stores (e.g., endoplasmic reticulum) and the cytosol.

Key Components of Calcium Signaling:

-

Calcium Influx: Triggered by various stimuli, Ca²⁺ can enter the cytoplasm from the extracellular space through voltage-gated or ligand-gated ion channels, or be released from intracellular stores like the endoplasmic reticulum (ER) via channels such as the inositol trisphosphate receptor (IP₃R) and ryanodine receptor (RyR)[25][26].

-

Calcium Sensors: Once in the cytoplasm, Ca²⁺ binds to and activates various calcium-binding proteins, such as calmodulin and troponin C. These proteins act as calcium sensors, translating the calcium signal into downstream cellular responses[26].

-

Downstream Effectors: Activated calcium sensors modulate the activity of a wide range of effector proteins, including protein kinases, phosphatases, and transcription factors, leading to changes in gene expression, cell metabolism, muscle contraction, and neurotransmission[24].

-

Calcium Efflux: To terminate the signal, Ca²⁺ is actively transported out of the cytoplasm by pumps such as the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA)[25][26].

Generalized Calcium Signaling Pathway

Caption: A simplified diagram of a typical calcium signaling pathway.

Salicylate's Influence on Calcium Signaling

Salicylates, including the salicylate ion from this compound, can modulate intracellular calcium signaling. Research has shown that salicylate can:

-

Increase Intracellular Calcium: Salicylate has been observed to cause an increase in intracellular Ca²⁺ concentration in various cell types, including outer hair cells of the cochlea[27][28]. This effect may be due to the release of calcium from intracellular stores[28].

-

Modulate Calcium Channels: Studies have indicated that salicylate can block L-type voltage-gated calcium channels in neurons[29].

-

Affect Mitochondrial Calcium Uptake: Salicylic acid has been shown to inhibit the uptake and enhance the release of calcium by mitochondria, which can lead to an increase in cytoplasmic free calcium levels[30].

These effects of salicylate on calcium homeostasis are believed to contribute to both its therapeutic actions and its side effects[31].

Conclusion

This technical guide has synthesized the available information on the solubility of this compound, highlighting the need for more quantitative data, particularly in organic solvents. The provided experimental protocols offer a robust framework for researchers to determine these values. Furthermore, the elucidation of the relevant signaling pathways, focusing on the distinct roles of calcium and salicylate ions, provides a basis for understanding the compound's physiological and pharmacological effects. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the ongoing research and development involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. US2323193A - Double compounds of calcium salicyclate with pyrazolones - Google Patents [patents.google.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. dl.icdst.org [dl.icdst.org]

- 6. celqusb.wordpress.com [celqusb.wordpress.com]

- 7. stxip.org [stxip.org]

- 8. This compound | C14H10CaO6 | CID 54684600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS 824-35-1 - Supplier [benchchem.com]

- 10. Salicylic acid - Wikipedia [en.wikipedia.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. youtube.com [youtube.com]

- 17. bspublications.net [bspublications.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov.ph [fda.gov.ph]

- 21. academic.oup.com [academic.oup.com]

- 22. Salicylic acid quantification [bio-protocol.org]

- 23. mdpi.com [mdpi.com]

- 24. Calcium signaling - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. Effect of Sodium Salicylate on Calcium Currents and Exocytosis in Cochlear Inner Hair Cells: Implications for Tinnitus Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [Sodium salicylate induced intracellular Ca2+ concentration change in guinea pig outer hair cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Salicylate blocks L-type calcium channels in rat inferior colliculus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effect of salicylic acid and calcium on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NSAIDs, Mitochondria and Calcium Signaling: Special Focus on Aspirin/Salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Calcium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium salicylate, focusing on its multi-stage degradation process. The information presented herein is synthesized from detailed thermal analysis studies and is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

This compound, the calcium salt of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathway is crucial for its application in drug formulation, manufacturing, and for ensuring its stability during storage and processing at elevated temperatures. The thermal decomposition of this compound monohydrate is a complex process that occurs in several distinct stages, involving dehydration, the formation of intermediates, and finally, the formation of calcium oxide.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds through a series of well-defined stages. The primary analytical techniques used to elucidate this pathway are thermogravimetry (TGA), which measures changes in mass with temperature, and differential thermal analysis (DTA), which detects temperature differences between the sample and a reference material.

The decomposition process can be summarized in the following key stages:

-

Dehydration: The initial stage involves the loss of water of crystallization to form anhydrous this compound.

-

Intermediate Formation: The anhydrous this compound then decomposes to form an intermediate compound. Studies suggest the formation of an internal salt, [C₆H₄(O)COO]Ca, through the loss of salicylic acid.

-

Carbonate Formation: The intermediate compound further decomposes to form calcium carbonate (CaCO₃).

-

Final Decomposition to Oxide: At higher temperatures, the calcium carbonate decomposes to the final, stable residue of calcium oxide (CaO).

The proposed reaction sequence is as follows:

-

Stage I (Dehydration): Ca(C₇H₅O₃)₂·H₂O → Ca(C₇H₅O₃)₂ + H₂O

-

Stage II (Intermediate Formation): Ca(C₇H₅O₃)₂ → [C₆H₄(O)COO]Ca + C₇H₆O₃

-

Stage III (Carbonate Formation): [C₆H₄(O)COO]Ca → CaCO₃ + other gaseous products

-

Stage IV (Oxide Formation): CaCO₃ → CaO + CO₂

Below is a graphical representation of this decomposition pathway.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. The data includes the temperature ranges for each decomposition stage and the corresponding theoretical and experimental mass losses.

Table 1: Decomposition Stages and Temperature Ranges for this compound

| Stage | Process | Temperature Range (°C) |

| I | Dehydration | 150 - 200 |

| II | Intermediate Formation | 210 - 300 |

| III | Carbonate Formation | 360 - 510 |

| IV | Oxide Formation | 680 - 840 |

Table 2: Theoretical vs. Experimental Mass Loss for this compound Decomposition

| Stage | Decomposing Substance | Final Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| I | [C₆H₄(OH)COO]₂Ca·H₂O | [C₆H₄(OH)COO]₂Ca | 5.4 | 10.0 |

| II | [C₆H₄(OH)COO]₂Ca | [C₆H₄(O)COO]Ca | 47.3 | 49.1 |

| III | [C₆H₄(O)COO]Ca | CaCO₃ | 70.0 | 71.3 |

| IV | CaCO₃ | CaO | 83.1 | 84.0 |

Note: Experimental values are derived from thermogravimetric analysis data and may vary slightly depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

Methodology:

-

Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA-DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

A reference crucible, usually empty, is placed on the reference balance.

-

The sample crucible is placed on the sample balance.

-

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under a dynamic atmosphere of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Acquisition: The mass of the sample (TGA curve) and the temperature difference between the sample and the reference (DTA curve) are recorded continuously as a function of temperature.

-

Data Analysis:

-

The TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated.

-

The DTA curve is analyzed to identify endothermic and exothermic events corresponding to the mass loss steps.

-

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-

TGA-MS/FTIR Setup: The TGA instrument is interfaced with the MS or FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Experimental Conditions: The TGA experiment is performed as described in section 4.1.

-

Data Acquisition:

-

TGA-MS: The mass spectrometer continuously monitors the ion currents of specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z 18 for H₂O, 44 for CO₂, and other fragments for salicylic acid).

-

TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the gas stream from the TGA.

-

-

Data Analysis:

-

The ion current profiles (for MS) or the absorbance profiles of characteristic infrared bands (for FTIR) are correlated with the mass loss steps observed in the TGA curve to identify the evolved gases at each stage of decomposition.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound monohydrate is a multi-step process that has been well-characterized by thermal analysis techniques. This guide has outlined the key stages of decomposition, provided quantitative data on mass loss and temperature ranges, and detailed the experimental protocols necessary for such an analysis. A thorough understanding of this thermal behavior is essential for the effective and safe use of this compound in various applications. The provided information serves as a foundational resource for researchers and professionals, enabling them to predict the material's behavior under thermal stress and to design robust formulations and processes.

An In-depth Technical Guide to the Formation and Characterization of Calcium Salicylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and characterization of calcium salicylate hydrate, a compound with applications ranging from industrial lubricants to potential pharmacological relevance. This document details experimental protocols for its synthesis and purification, along with a thorough examination of its physicochemical properties through various analytical techniques. Quantitative data from thermogravimetric analysis (TGA), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy are summarized for comparative analysis. Furthermore, this guide elucidates the known interactions of salicylate with mitochondrial calcium signaling pathways, a critical aspect for drug development professionals.

Introduction

This compound, the calcium salt of salicylic acid, is a chemical compound with the general formula C₁₄H₁₀CaO₆.[1][2] It can exist in anhydrous and hydrated forms, with the monohydrate and dihydrate being common. While its primary industrial application lies in the formulation of high-performance detergents and anti-wear additives in lubricating oils, the salicylate moiety is a well-known pharmacologically active agent.[3] Salicylic acid and its derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties. Recent research has also highlighted the influence of salicylates on cellular calcium homeostasis, particularly within mitochondria, suggesting a broader potential for pharmacological investigation.[4]

This guide serves as a technical resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound hydrate. It provides detailed methodologies and consolidated data to facilitate further research and development.

Formation of this compound Hydrate

The synthesis of this compound hydrate typically involves the reaction of salicylic acid with a suitable calcium source in an aqueous medium. The resulting product can then be purified through recrystallization.

Experimental Protocol: Direct Synthesis

This protocol outlines a general method for the laboratory-scale synthesis of this compound hydrate.

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Ethanol (for washing)

-

Buchner Funnel and Flask

-

Filter Paper

-

Magnetic Stirrer and Hotplate

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Salicylic Acid: In a beaker, dissolve a specific molar quantity of salicylic acid in a minimal amount of warm deionized water with stirring.

-

Preparation of Calcium Source Slurry: In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water. For the reaction with salicylic acid, a 2:1 molar ratio of salicylic acid to the calcium source is required.

-

Reaction: Slowly add the calcium source slurry to the salicylic acid solution while continuously stirring. If using calcium carbonate, effervescence (release of CO₂) will be observed.

-

Heating and Stirring: Gently heat the reaction mixture to approximately 60-80°C and maintain stirring for 1-2 hours to ensure the reaction goes to completion.

-

Precipitation and Cooling: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to promote the precipitation of this compound hydrate.

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities, followed by a wash with a small amount of cold ethanol to aid in drying.

-

Drying: Dry the purified this compound hydrate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Experimental Protocol: Recrystallization for Purification

For obtaining high-purity crystals, a recrystallization step is recommended.

Procedure:

-

Dissolution: Dissolve the synthesized this compound hydrate in a minimum amount of hot deionized water. The solubility of this compound increases with temperature.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the synthesis protocol.

Characterization of this compound Hydrate

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound hydrate.

X-ray Diffraction (XRD)

Table 1: X-ray Diffraction Data (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and to determine the amount of water of hydration. The analysis involves heating the sample at a constant rate and monitoring its mass loss as a function of temperature.

Table 2: Thermogravimetric Analysis Data for this compound Monohydrate

| Temperature Range (°C) | Mass Loss (%) | Corresponding Leaving Group |

| ~100 - 200 | ~5.4 | H₂O (Water of hydration) |

| ~300 - 500 | ~41.6 | C₇H₅O₂ (Salicylate fragment) |

| ~500 - 700 | ~23.5 | C₆H₅O (Phenoxide fragment) |

| >700 | - | Final residue: CaO |

Note: The exact temperatures and mass loss percentages can vary slightly depending on the heating rate and atmospheric conditions.

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound hydrate will show characteristic absorption bands for the carboxylate group, the hydroxyl group, the aromatic ring, and the water of hydration.

Table 3: FTIR Spectroscopy Peak Assignments for this compound Hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Water of hydration & phenolic -OH |

| ~1620 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1580 | C=C stretch | Aromatic ring |

| ~1450 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |

| ~1380 | O-H bend | Phenolic -OH |

| ~1150 | C-O stretch | Phenolic C-O |

| ~800-600 | C-H bend (out-of-plane) | Aromatic ring |

3.3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds.

Table 4: Raman Spectroscopy Peak Assignments for this compound Hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H stretch | Aromatic ring |

| ~1610 | C=C stretch | Aromatic ring |

| ~1030 | Ring breathing mode | Aromatic ring |

| ~810 | C-H bend (out-of-plane) | Aromatic ring |

| ~670 | Carboxylate deformation | Carboxylate (-COO⁻) |

Biological Interactions: Mitochondrial Calcium Signaling

Salicylates are known to interact with cellular signaling pathways, with a notable effect on mitochondrial calcium homeostasis. Understanding this interaction is crucial for drug development professionals exploring the therapeutic potential of salicylate derivatives.

Salicylate can permeate the mitochondrial membranes and interfere with the mitochondrial calcium uniporter (MCU), the primary channel for calcium uptake into the mitochondrial matrix.[4] This inhibition of calcium uptake has several downstream consequences. It can lead to a depolarization of the mitochondrial membrane potential (ΔΨm) and can prevent the buffering of cytosolic calcium by mitochondria. This disruption of mitochondrial calcium handling can, in turn, affect store-operated calcium entry (SOCE), a critical calcium influx pathway in non-excitable cells, and can sensitize cells to apoptosis.[1]

Experimental Workflow for Studying Mitochondrial Calcium Uptake

Caption: Workflow for investigating the effect of salicylate on mitochondrial calcium uptake.

Signaling Pathway of Salicylate's Effect on Mitochondrial Calcium

References

understanding the molecular formula of calcium salicylate (C14H10CaO6)

An In-depth Technical Guide to Calcium Salicylate (C₁₄H₁₀CaO₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (C₁₄H₁₀CaO₆), detailing its molecular structure, physicochemical properties, synthesis, and mechanism of action. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

This compound is the calcium salt of salicylic acid, consisting of one calcium cation (Ca²⁺) bonded to two salicylate anions (C₇H₅O₃⁻).[1][2][3] The chemical formula is C₁₄H₁₀CaO₆.[1][2][3]

Structural Characteristics

The salicylate ligand can coordinate with the calcium ion in several ways, leading to various structural arrangements, including polymeric or discrete molecular structures.[1] The coordination geometry around the calcium ion is flexible, with coordination numbers reported to range from six to nine.[1] Key binding modes include:

-

Bidentate Chelating: The salicylate ligand binds to a single calcium ion through both of its carboxylate oxygen atoms.[1]

-

Bidentate Bridging: The carboxylate group of the salicylate ligand bridges two different calcium ions.[1]

Powder X-ray Diffraction (PXRD) is an essential technique for the detailed characterization of the solid-state structure of this compound.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀CaO₆ | [2][3] |

| Molecular Weight | 314.30 g/mol | [1][4] |

| IUPAC Name | calcium;2-carboxyphenolate | [1] |

| CAS Number | 824-35-1 | [1] |

| Physical Description | White to off-white crystalline solid or powder. | [4][5] |

| Boiling Point (est.) | 336.30 °C @ 760.00 mm Hg | [6] |

| logP (o/w) (est.) | 2.061 | [6] |

| Solubility | Influenced by temperature and pH; basic conditions can enhance solubility. | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with a notable green chemistry approach being a solvent-free grindstone neutralization reaction.[1]

Experimental Protocol: Solvent-Free Synthesis

This protocol describes the synthesis of this compound via a grindstone neutralization reaction, which involves the direct solid-phase interaction of salicylic acid with a calcium source.[1]

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO)

-

Mortar and Pestle or Mechanical Grinder

-

Spatula

-

Analytical Balance

Methodology:

-

Stoichiometric Calculation: Calculate the required molar equivalents of salicylic acid and the calcium source. The reaction stoichiometry is 2 moles of salicylic acid to 1 mole of calcium carbonate/oxide.

-

Weighing: Accurately weigh the reactants using an analytical balance.

-

Grinding: Combine the salicylic acid and calcium source in a mortar or mechanical grinder.

-

Reaction: Grind the solids together vigorously for 15-30 minutes. The reaction is facilitated by the mechanical energy supplied during grinding. The progress can be monitored by observing changes in the texture and consistency of the powder.

-

Product Isolation: Once the reaction is complete, the resulting this compound powder can be collected.

-

Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent, although the solvent-free method often yields a high-purity product directly.[1]

Experimental Protocol: Spectroscopic Characterization (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount of finely ground this compound (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Scan: Run a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected vibrations include:

Mechanism of Action and Biological Relevance

The biological and chemical activity of this compound is primarily attributed to the salicylate anion.

Anti-Inflammatory Action

Salicylate acts as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][8] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Other Biological Effects

-

Mitochondrial Calcium Homeostasis: Salicylic acid and its derivatives have been noted in biochemical studies for their ability to affect calcium homeostasis in mitochondria.[1]

-

Membrane Surface Charge: Salicylate can increase the negative surface charge on cell membranes, which may influence the action of other drugs, such as calcium-antagonists.[9]

Applications in Research and Industry

This compound has diverse applications, ranging from industrial uses to potential pharmaceutical roles.

-

Lubricant Additives: It serves as a high-performance detergent, corrosion inhibitor, and antioxidant in lubricating oils and greases.[1] Sulfurized calcium salicylates show superior thermal stability and antioxidant capabilities.[10]

-

Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is used in some medical and pharmaceutical applications.[]

-

Cosmetics: It is used as a preservative in cosmetic formulations and has been deemed safe for this use when formulated to be non-irritating.[4][6]

-

Coordination Chemistry: It is a precursor in the synthesis of complex coordination polymers, including heterometallic structures.[1]

References

- 1. This compound CAS 824-35-1 - Supplier [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C14H10CaO6 | CID 54684600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 824-35-1 [thegoodscentscompany.com]

- 7. What is the mechanism of Carbasalate Calcium? [synapse.patsnap.com]

- 8. Salicylic acid - Wikipedia [en.wikipedia.org]

- 9. Changing surface charge with salicylate differentiates between subgroups of calcium-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Development and Preparation of Sulfurized Calcium Salicylates [jstage.jst.go.jp]

Spectroscopic Properties of Calcium Salicylate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Calcium salicylate, the calcium salt of salicylic acid, possesses the chemical formula C₁₄H₁₀CaO₆. It finds applications as an analgesic and anti-inflammatory agent in the medical and pharmaceutical fields and is also utilized as a high-performance detergent and corrosion inhibitor in lubricating oils. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and regulatory compliance in these industries. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, identify functional groups, and assess the purity of this compound powder.

This guide serves as a comprehensive resource for professionals engaged in the research and development of products containing this compound, offering detailed spectroscopic data and standardized methodologies for its analysis.

Spectroscopic Data

The spectroscopic characterization of this compound powder provides a unique fingerprint based on the interaction of the molecule with electromagnetic radiation. The following sections present the key spectroscopic data obtained from various analytical methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Table 1: Summary of Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3300-3000 | O-H stretching (phenolic) | |

| ~1600-1585 | C=C stretching (aromatic ring) | |

| ~1500-1400 | C=C stretching (aromatic ring) | |

| ~1613 | C=O stretching (salicylic group) | |

| ~1543 | COO⁻ asymmetric stretching (salicylate salt) |

Note: The IR spectrum of this compound can be affected by the presence of water of hydration and the specific solid-state packing of the powder.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in this compound.

Table 2: Summary of Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (nm) | Electronic Transition | Solvent/Method | Reference |

| 200-800 | n→π* and π→π* | General |

Note: The absorption maxima (λmax) can be influenced by the solvent used for analysis and the pH of the solution.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is sensitive to non-polar bonds and provides information on the molecular structure.

Table 3: Summary of Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Assignment | Reference |

| 1613 | Salicylic groups | |

| 1543 | Salicylate salt |

Note: These Raman shifts were observed during the conversion of a salicylic resin with calcium hydroxide, indicating the formation of the this compound salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Direct mass spectrometry data for this compound is not widely published. The fragmentation pattern of the salicylate moiety would be expected to be a dominant feature in the mass spectrum.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used in the characterization of this compound powder.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the powder and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The collected spectrum should be displayed in terms of absorbance or transmittance.

-

Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy - Diffuse Reflectance

-

Instrument Setup:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

-

Reference Collection:

-

Use a highly reflective, non-absorbing standard (e.g., pressed barium sulfate or a certified reflectance standard) to collect a baseline spectrum.

-

-

Sample Preparation:

-

Place the this compound powder into a sample holder with a quartz window.

-

Ensure the powder is packed to a consistent density and has a smooth, flat surface.

-

-

Sample Analysis:

-

Place the sample holder in the diffuse reflectance accessory.

-

Acquire the reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

The reflectance data (R) can be converted to absorbance-like units using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

-

Raman Spectroscopy

-

Instrument Setup:

-

Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon or a polystyrene standard).

-

-

Sample Preparation:

-

Place a small amount of this compound powder onto a microscope slide or into a sample vial.

-

-

Sample Analysis:

-

Focus the laser onto the sample using the microscope objective.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum with a high signal-to-noise ratio, while avoiding sample damage or fluorescence.

-

Acquire the Raman spectrum over the desired Raman shift range.

-

-

Data Processing:

-

Perform any necessary baseline corrections or cosmic ray removal using the instrument's software.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound powder.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound powder. The presented data and experimental protocols for IR, UV-Vis, and Raman spectroscopy offer a solid foundation for the analysis and characterization of this important compound. The included workflow diagrams provide a clear visual representation of the analytical process. While a lack of readily available public data for NMR and MS of this compound is a current limitation, the information provided for related compounds serves as a useful reference. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating accurate and reproducible spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Calcium Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate, the calcium salt of salicylic acid, is a compound of significant interest in pharmaceutical and chemical research. Its therapeutic and chemical properties are intrinsically linked to its physical and chemical characteristics. This technical guide provides a comprehensive overview of these characteristics, including quantitative data, detailed experimental protocols for their determination, and a visualization of the key signaling pathways influenced by salicylates.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀CaO₆ | [1] |

| Molecular Weight | 314.30 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 172 °C | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Conditions | Source(s) |

| Water | Moderately soluble; reported as 2.8% for neutral this compound | Temperature and pH dependent | [2][3] |

Note: The solubility of this compound in water is influenced by factors such as temperature and pH.[2] An increase in temperature generally leads to increased solubility.

Table 3: Acidity of Parent Compound

| Property | Value | Conditions | Source(s) |

| pKa of Salicylic Acid | ~2.97 | 25 °C | [4] |

The pKa of the parent acid, salicylic acid, is crucial for understanding the behavior of this compound in solution, particularly its pH-dependent solubility and reactivity.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of salicylic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in an aqueous medium.

Materials:

-

Salicylic acid

-

Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Dissolve a known amount of salicylic acid in a minimal amount of warm deionized water in a beaker with continuous stirring.

-

In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

-

Slowly add the calcium base slurry to the salicylic acid solution while stirring continuously.

-

Heat the mixture gently (e.g., to 60-70 °C) to facilitate the reaction. If calcium carbonate is used, effervescence (release of CO₂) will be observed. Continue heating and stirring until the effervescence ceases.

-

Allow the solution to cool to room temperature, which may result in the precipitation of this compound.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which melting occurs.[5][6]

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[7][8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[7]

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[7]

-

The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-2 °C).[5]

Determination of Aqueous Solubility

Principle: The solubility of a sparingly soluble salt like this compound can be determined by preparing a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved ions in the supernatant.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer (for UV-Vis analysis) or equipment for titration.

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatically controlled water bath or shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After equilibration, centrifuge the suspension at high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Determine the concentration of salicylate ions in the supernatant. This can be done using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for salicylate and comparing it to a calibration curve. Alternatively, the calcium ion concentration can be determined by titration with a standard EDTA solution.

-

Calculate the solubility of this compound in grams per 100 mL or moles per liter based on the determined ion concentration.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Experimental Workflow:

-

Prepare the sample by mixing a small amount of dry this compound with potassium bromide (KBr) and pressing it into a pellet, or by analyzing the solid directly using an attenuated total reflectance (ATR) accessory.

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected Characteristic Peaks:

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=O stretch (carboxylate): A strong absorption band around 1550-1610 cm⁻¹ (asymmetric stretch) and 1380-1420 cm⁻¹ (symmetric stretch). The position is shifted from the carboxylic acid C=O stretch (around 1700 cm⁻¹) due to the formation of the carboxylate salt.

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Principle: Raman spectroscopy involves scattering of monochromatic light from a laser. The frequency shifts in the scattered light provide information about the vibrational modes in a molecule, complementing FTIR data.

Experimental Workflow:

-

Place a small amount of the solid this compound sample on a microscope slide or in a suitable container.

-

Focus the laser beam onto the sample.

-

Collect the Raman scattered light using a spectrometer.

Expected Characteristic Peaks: Raman spectroscopy of salicylates will also show characteristic peaks for the aromatic ring vibrations and the carboxylate group.[9][10][11][12][13] It can be particularly useful for studying the low-frequency modes related to the calcium-oxygen bonds.

Signaling Pathways

Salicylates, including this compound, are known to exert their biological effects through multiple signaling pathways. The primary mechanisms involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB and intracellular calcium signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

Salicylates are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the activity of COX enzymes (COX-1 and COX-2).[14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By inhibiting COX, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[14] Some evidence also suggests that salicylates can suppress the expression of the COX-2 gene.[15][16]

Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[17] In inflammatory responses, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, although the exact mechanism is complex and may be independent of COX inhibition.[17][18] This inhibition can occur through the prevention of IκBα phosphorylation and degradation.[19]

Involvement in Calcium Signaling and Apoptosis

Given that this compound is a calcium salt, its potential to influence intracellular calcium signaling is of particular interest. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including apoptosis (programmed cell death).[20][21] An increase in cytosolic Ca²⁺ concentration, triggered by various stimuli, can lead to the activation of Ca²⁺-dependent enzymes such as calpains and calcineurin, and can also induce mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.[20][22][23] This ultimately activates caspases, the executioners of apoptosis.[20] Salicylates have been shown to induce apoptosis in cancer cells, and this effect may be linked to their ability to modulate intracellular calcium homeostasis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound, along with methodologies for their experimental determination and an exploration of its key signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this important compound.

References

- 1. This compound | C14H10CaO6 | CID 54684600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US2323193A - Double compounds of calcium salicyclate with pyrazolones - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. IR, Raman and SERS studies of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. FT-Raman, FT-IR and surface enhanced Raman scattering spectra of sodium salicylate [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 15. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aspirin - Wikipedia [en.wikipedia.org]

- 18. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium signaling - Wikipedia [en.wikipedia.org]

- 22. Role of calcium in the apoptosis and involvement of other key players [wisdomlib.org]

- 23. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Calcium Salicylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates, a class of compounds derived from salicylic acid, have long been recognized for their therapeutic properties, most notably their anti-inflammatory, analgesic, and antipyretic effects. The calcium salt of salicylic acid and its derivatives are of particular interest in drug development due to their potential for altered solubility, bioavailability, and unique biological activities compared to the parent compounds. This technical guide provides an in-depth overview of the biological activities of calcium salicylate derivatives, focusing on their anti-inflammatory and anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the key signaling pathways involved.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate the production of prostaglandins, key mediators of inflammation. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation.[1] While salicylic acid itself is a weak inhibitor of COX activity in vitro, its derivatives can exhibit potent inhibitory effects.[2][3] Furthermore, salicylates can exert anti-inflammatory actions through COX-independent mechanisms, including the inhibition of the transcription factor NF-κB.[4]

Quantitative Data: COX-2 Inhibition

The following table summarizes the available quantitative data on the COX-2 inhibitory activity of various salicylate derivatives. It is important to note that specific IC50 values for a wide range of this compound derivatives are not extensively reported in the public domain. The data presented here is for related salicylate compounds and serves as a reference for their potential activity.

| Compound/Derivative | IC50 Value | Assay Conditions | Reference |

| Sodium Salicylate | ≈5 × 10⁻⁶ M | PMA-induced COX-2 in Human Foreskin Fibroblasts | [1] |

| Aspirin | 5.35 µM | LPS-induced COX-2 in RAW 264.7 macrophages | [3] |

| Gentisic Acid | Significant inhibition at 10-100 µM | LPS-induced COX-2 in RAW 264.7 macrophages | [3] |

| THCA | 630 µM | Enzyme-based in vitro assay | [5] |

Anti-Cancer Activity

Emerging research has highlighted the potential of salicylates and their derivatives as anti-cancer agents.[6][7][8] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

| Compound/Derivative | Cell Line | IC50 Value | Assay | Reference |

| This compound | HT-1080 (Fibrosarcoma) | Showed mitogenic activity at 0.025–1.2 mM | MTT Assay | [6] |

| Nitro-substituted Salicylanilides | Mycobacterium tuberculosis | 2 to 32 µM | MIC determination | [9] |

| Salicylaldehyde Hydrazones | HL-60, K-562 (Leukemia), MCF-7 (Breast Cancer) | Nanomolar concentrations | In vitro cytotoxicity | [10] |

Note: The study on this compound in HT-1080 cells did not observe significant cytotoxicity at the tested concentrations and instead reported a proliferative effect at lower doses.[6]

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of this compound derivatives is the induction of apoptosis. This often involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 can shift the cellular balance towards apoptosis.

One study demonstrated that this compound treatment of human HT-1080 fibrosarcoma cells led to an upregulation of Bax and a downregulation of Bcl-2, contributing to an overall increase in apoptosis.[6]

| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Result | Reference |

| This compound (0.4 mM) | HT-1080 | Upregulation | Downregulation | ~25% Apoptosis | [6] |

Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Salicylates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4] This inhibition is a key component of their anti-inflammatory effects.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. This compound derivatives can induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent cell death.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

Protocol:

-